molecular formula C19H16F6N2O2 B2463324 (3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1904224-28-7

(3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2463324
CAS No.: 1904224-28-7
M. Wt: 418.339
InChI Key: ROJCMFMRTAPLAI-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 3,5-bis(trifluoromethyl)phenyl group are known to be significant in drug discovery, particularly as key components in neurokinin (NK1) receptor modulators, which are investigated for the treatment and prevention of chemotherapy-induced nausea and vomiting (CINV) . The molecular structure, which incorporates a pyrrolidine scaffold linked to a substituted pyridine via an ether bond, suggests potential as a building block or intermediate for the synthesis of more complex bioactive molecules. Researchers can explore its application in developing novel therapeutic agents, studying enzyme inhibition, or as a probe in pharmacological assays. The presence of multiple trifluoromethyl groups is often associated with enhanced metabolic stability and membrane permeability, making it a valuable compound for optimizing the physicochemical properties of lead candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O2/c1-11-2-3-16(26-9-11)29-15-4-5-27(10-15)17(28)12-6-13(18(20,21)22)8-14(7-12)19(23,24)25/h2-3,6-9,15H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCMFMRTAPLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Creating this compound typically involves multi-step synthesis starting with the formation of the pyrrolidin-1-ylmethanone core. This might be achieved by:

  • Formation of 3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-ylmethanone: A reaction between pyrrolidine and 5-methylpyridine, often facilitated by a strong base like sodium hydride.

  • Introducing the (3,5-Bis(trifluoromethyl)phenyl) Group: This involves reacting the intermediate with 3,5-bis(trifluoromethyl)phenyl chloride under suitable conditions, often involving a catalyst like palladium to promote the coupling.

Industrial Production Methods

Industrial production may involve scaled-up batch reactions or continuous flow techniques to ensure consistent yields and purity. The use of automated reactors and in-line quality monitoring allows for effective management of reaction conditions, minimizing impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and methanone carbonyl group serve as key sites for nucleophilic substitution.

  • Aminolysis : Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF, 60°C) replaces the methanone carbonyl with amide groups. For example:

    R-NH2+Ar-C(=O)-PyrrolidineAr-C(=O)-NHR+Pyrrolidine by-products\text{R-NH}_2 + \text{Ar-C(=O)-Pyrrolidine} \rightarrow \text{Ar-C(=O)-NHR} + \text{Pyrrolidine by-products}

    Yields range from 45–75% , depending on steric hindrance .

  • Pyridinyloxy Group Reactivity : The electron-rich pyridinyl oxygen participates in SNAr reactions with electrophiles (e.g., alkyl halides) under mild acidic conditions (pH 4–6) .

Table 1: Nucleophilic Substitution Conditions and Outcomes

SubstrateReagentConditionsProduct YieldReference
BenzylamineDMF, K₂CO₃, 60°CAmide derivative68%
Methyl iodideAcOH, RTO-Alkylated pyridine52%

Cycloaddition and Ring-Opening Reactions

The trifluoromethylphenyl group enhances electrophilicity, enabling cycloadditions:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) in toluene at 80°C to form bicyclic adducts. Stereoselectivity (up to 88% ee ) is achieved using chiral auxiliaries .

  • Pyrrolidine Ring Functionalization : Oxidative ring-opening with m-CPBA produces γ-lactams, while reductive cleavage (H₂/Pd-C) yields secondary amines .

Oxidation

  • Methanone Oxidation : The carbonyl group resists oxidation under standard conditions (e.g., KMnO₄, CrO₃) but reacts with peracids (e.g., TFAA/H₂O₂) to form carboxylates .

  • Pyridinyloxy Group : Catalytic Mn complexes (e.g., Mn(CF₃SO₃)₂) enable regioselective epoxidation of alkenes derived from the pyridinyloxy moiety .

Reduction

  • Trifluoromethyl Groups : Resist hydrogenolysis (H₂/Pd-C, 50 psi), preserving aromatic fluorine content .

  • Pyrrolidine Ring : Selective reduction with NaBH₄/CeCl₃ yields tetrahydropyrrole derivatives .

Cross-Coupling Reactions

The aryl trifluoromethyl groups facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives (70–85% yield ) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos, 100°C) .

Acid/Base-Mediated Transformations

  • Hydrolysis : The methanone group hydrolyzes slowly in 6M HCl (reflux, 24h) to carboxylic acid (~30% yield ) .

  • Deprotonation : The pyrrolidine N–H (pKa ~10.5) reacts with strong bases (e.g., LDA) to generate enolates for alkylation.

Key Research Findings

  • Stereochemical Control : Chiral Mn catalysts induce enantioselective epoxidation (up to 94% ee ) in derivatives .

  • Thermal Stability : Decomposition occurs above 220°C, confirmed by TGA .

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. For instance, derivatives containing trifluoromethyl groups have shown significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the trifluoromethyl moiety enhances the biological activity of these compounds.

Drug Development

The compound is also being investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance pharmacokinetic properties. For example, the incorporation of pyridine and pyrrolidine rings has been associated with improved solubility and bioavailability in drug formulations .

Organocatalysis

The compound has been utilized as an organocatalyst in various organic reactions. Specifically, it can catalyze bond-forming reactions such as C-C, C-N, C-O, and C-S bonds with high yields and excellent enantiocontrol . This property makes it valuable in synthesizing complex organic molecules.

Development of Functional Materials

Compounds with similar structures have been explored for their use in developing functional materials. The trifluoromethyl groups contribute to unique electronic properties that can be harnessed in creating advanced materials for electronics and photonics .

Case Studies

Study Application Findings
Study 1Antimicrobial ActivityCompounds showed MIC values of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.
Study 2OrganocatalysisDemonstrated ability to catalyze various bond-forming reactions with high yields.
Study 3Functional MaterialsExplored for use in electronics due to unique electronic properties from trifluoromethyl groups.

Mechanism of Action

The compound's mechanism of action is largely dependent on its interaction with molecular targets such as enzymes or receptors. Its binding typically involves hydrogen bonding, Van der Waals forces, and hydrophobic interactions facilitated by its phenyl and pyridine rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

(a) {(2S)-2-{Bis[3,5-bis(trifluoroMethyl)phenyl]hydroxyMethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]Methanone (CAS: 951008-65-4)
  • Key Differences :
    • Additional hydroxylmethyl group on the pyrrolidine ring.
    • Substitution at the pyridine position: 4-pyrrolidin-1-yl vs. 5-methylpyridin-2-yl ether in the target compound.
    • Higher fluorine content (12 vs. 6 trifluoromethyl groups) and molecular weight (699.53 g/mol vs. ~540 g/mol estimated for the target compound).
  • Impact on Properties: Increased lipophilicity (XLogP3 = 7.3 vs. ~4–5 estimated for the target compound) due to additional trifluoromethyl groups and pyrrolidine substituents . Potential differences in hydrogen bonding (1 H-bond donor vs. none in the target compound).
(b) Methylofuran (MFR-a)
  • Key Differences :
    • Contains a formylated furan core with glutamic acid linkages (α/β-configurations), unlike the pyridine-pyrrolidine scaffold of the target compound.
    • Lacks trifluoromethyl groups but includes sulfur and oxygen heteroatoms.
  • Functional Relevance: MFR-a is a cofactor in methanogenic pathways, whereas the target compound’s design suggests synthetic or therapeutic applications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 951008-65-4 Methylofuran (MFR-a)
Molecular Formula C₂₅H₁₇F₆N₂O₂ (est.) C₃₁H₂₅F₁₂N₃O₂ C₁₀H₁₅NO₈S (est.)
Molecular Weight ~540 g/mol 699.53 g/mol ~325 g/mol
XLogP3 ~4–5 (estimated) 7.3 -1.2 (estimated)
Hydrogen Bond Donors 0 1 3
Topological Polar Surface Area ~50 Ų (estimated) 56.7 Ų ~120 Ų (estimated)

Notes:

  • Methylofuran’s polar surface area aligns with its role in enzymatic processes, contrasting with the synthetic analogs’ design for target binding .

Chemical Similarity Analysis

Using the Tanimoto coefficient (a common metric for structural similarity based on binary fingerprints), the target compound and CAS 951008-65-4 share significant substructural overlap, including:

  • Common Features: 3,5-Bis(trifluoromethyl)phenyl group. Pyrrolidinyl methanone core.
  • Divergent Features :
    • Substituents on the pyridine/pyrrolidine moieties (ether vs. hydroxylmethyl groups).

Biological Activity

The compound (3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C23H21F7N4O3
  • Molecular Weight : 534.43 g/mol
  • CAS Number : 1148113-53-4

The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their metabolic stability and bioavailability. The presence of the pyrrolidine moiety contributes to its potential as a pharmacological agent.

Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, studies on related derivatives have shown effective growth inhibition against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoromethyl group is believed to enhance the interaction of these compounds with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Potential

The compound's structure suggests potential anticancer activity. A study on related trifluoromethyl-substituted compounds revealed significant cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A series of pyrazole derivatives containing the trifluoromethyl phenyl group were synthesized and tested for their antimicrobial activity. Several derivatives showed potent activity against Acinetobacter baumannii, indicating that modifications in the structure could lead to enhanced efficacy .
  • Cytotoxicity Against Cancer Cells : In a recent study evaluating various thiazole-integrated compounds, those with trifluoromethyl groups exhibited significant antiproliferative activity against multiple cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the trifluoromethyl group enhances the ability of these compounds to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTrifluoromethyl pyrazole derivativesInhibition of MRSA growth
AnticancerThiazole-integrated compoundsSignificant cytotoxicity against HT29 and Jurkat cells
Enzyme InhibitionVarious fluorinated drugsEnhanced inhibition of target enzymes

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